molecular formula C7H13N B1266531 Bicyclo[2.2.1]heptan-2-amine CAS No. 822-98-0

Bicyclo[2.2.1]heptan-2-amine

Cat. No. B1266531
CAS RN: 822-98-0
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-amine, also known as 2-Norbornanamine, endo-2-Aminonorbornane, and exo-2-Aminonorbornane, is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.18 g/mol .


Synthesis Analysis

The synthesis of Bicyclo[2.2.1]heptan-2-amine involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis (silyloxy)-1,3-cyclopentadienes . Another method involves the reaction of compounds with (1S,4R)-bicyclo[2.2.1]heptan-2-amine in ethanol, followed by acidification to pH = 3–4 with 1 N HCl .


Molecular Structure Analysis

The InChI code for Bicyclo[2.2.1]heptan-2-amine is InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2 . The Canonical SMILES is C1CC2CC1CC2N .


Chemical Reactions Analysis

Bicyclo[2.2.1]heptan-2-amine has been used in the synthesis of N,N′-diarylsquaramide CXCR2 selective antagonists, which are proposed as anti-cancer metastasis agents .


Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptan-2-amine has a molecular weight of 111.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 0 .

Scientific Research Applications

Neurodegenerative Disease Treatment

Bicyclo[2.2.1]heptan-2-amine derivatives have been studied as NMDA receptor antagonists . These compounds, such as 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine, show potential in treating neurodegenerative disorders by modulating glutamate neurotransmission . They exhibit toxicity profiles similar to memantine, an FDA-approved treatment for Alzheimer’s disease, indicating their potential as therapeutic agents .

Anti-Cancer Metastasis Agents

Certain derivatives of Bicyclo[2.2.1]heptan-2-amine, specifically those containing N,N’-diarylsquaramide, have been identified as CXCR2 selective antagonists . These compounds are promising for the treatment of metastatic cancer due to their ability to inhibit cancer cell migration . For instance, compound 2e demonstrated significant anti-cancer metastatic effects against pancreatic cancer cell lines .

Polymer Synthesis

Bicyclo[2.2.1]heptan-2-amine is used in the vinylic polymerization of cyclic olefins. This process is crucial for creating polymers with specific properties for industrial applications. The transition metal-catalyzed dimerization of alkenes, such as norbornene, involves this compound as a key intermediate .

Drug Development

The structural uniqueness of Bicyclo[2.2.1]heptan-2-amine makes it a valuable scaffold in drug development. Preliminary data suggests that compounds based on this structure may serve as starting points for the development of new drugs, particularly due to their stability and pharmacokinetic profiles .

Ligand for CNS Disorders

As ligands for central nervous system (CNS) disorders, Bicyclo[2.2.1]heptan-2-amine derivatives can help in understanding and potentially treating various glutamate-dependent disorders. Their interaction with NMDA receptors is crucial for developing treatments for conditions like epilepsy and schizophrenia .

Pharmacokinetics Research

The compound’s stability in simulated bodily fluids and plasma makes it an excellent candidate for pharmacokinetics research. Understanding its behavior in the body can lead to the development of drugs with better absorption, distribution, metabolism, and excretion (ADME) profiles .

Molecular Docking Studies

Bicyclo[2.2.1]heptan-2-amine derivatives are used in molecular docking studies to predict the orientation of a ligand when it binds to a protein receptor. This is essential for rational drug design, allowing researchers to predict the binding affinity and activity of drug candidates .

Safety And Hazards

When handling Bicyclo[2.2.1]heptan-2-amine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

bicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPPYVOSGKWVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953127
Record name Bicyclo[2.2.1]heptan-2-amine
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Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptan-2-amine

CAS RN

822-98-0, 7242-92-4, 31002-73-0
Record name 2-Aminonorbornane
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Record name Bicyclo(2.2.1)heptan-2-amine
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Record name exo-2-Bornanamine
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Record name endo-2-Aminonorbornane
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Record name 2-Norbornanamine
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Record name Bicyclo[2.2.1]heptan-2-amine
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Record name Bicyclo[2.2.1]heptan-2-amine
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Record name Exo-2-bornanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do Bicyclo[2.2.1]heptan-2-amine derivatives interact with nicotinic receptors and what are the downstream effects?

A1: Studies have shown that specific Bicyclo[2.2.1]heptan-2-amine derivatives, particularly those with a pyridinyl substituent at the 3-position, exhibit affinity for nicotinic acetylcholine receptors (nAChRs). [, ] These compounds demonstrate subtype selectivity, with some showing preference for α4β2 over α7 nAChRs. [] The endo isomers generally displayed higher affinity compared to the exo isomers. [] Depending on the specific substitutions, these compounds can act as either agonists or antagonists at these receptors. For instance, while compounds 1a and 2a (3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amine derivatives) displayed antagonistic properties at α4β2 nAChRs, they acted as full agonists at α7 and α3β2 subtypes. [] The downstream effects of these interactions vary depending on the targeted nAChR subtype and the compound's agonist/antagonist activity.

Q2: What is the impact of structural modifications on the activity and selectivity of Bicyclo[2.2.1]heptan-2-amine derivatives?

A2: Structure-activity relationship (SAR) studies indicate that modifications to the Bicyclo[2.2.1]heptan-2-amine scaffold significantly influence its binding affinity and selectivity for different nAChR subtypes. [, ] For example, introducing a pyridinyl group at the 3-position and varying its position and substitution pattern impacted both the affinity and subtype selectivity. [, ] Furthermore, the degree of methylation on the amine group also influenced the binding affinity. [] These findings highlight the importance of specific structural features for interactions with nAChRs and the potential for fine-tuning these interactions through targeted chemical modifications.

Q3: What is known about the toxicity of Bicyclo[2.2.1]heptan-2-amine derivatives?

A3: Toxicity studies were conducted on novel N-substituted Bicyclo[2.2.1]heptan-2-amines designed as NMDA receptor antagonists. [] These compounds showed dose-dependent toxicity above 100 μM in both MDCK (kidney epithelial cells) and N2a (neuroblastoma cells), with IC50 values exceeding 150 μM. [] Notably, compound 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine (5a) displayed a favorable toxicity profile in both cell lines, suggesting a potentially acceptable therapeutic index. [] Further research is needed to fully elucidate the toxicological profile of this class of compounds.

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